molecular formula C26H18FNO6 B15025328 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15025328
M. Wt: 459.4 g/mol
InChI Key: WEBIOEXTPTUPSF-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves cyclization reactions, often using palladium-catalyzed coupling reactions.

    Final Assembly: The final step involves coupling the benzodioxole and chromeno[2,3-c]pyrrole moieties under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-c]pyrrole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions may vary, but typical reagents include halogenating agents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its combination of functional groups, which confer unique electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C26H18FNO6

Molecular Weight

459.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H18FNO6/c1-31-17-4-2-3-15(10-17)23-22-24(29)18-11-16(27)6-8-19(18)34-25(22)26(30)28(23)12-14-5-7-20-21(9-14)33-13-32-20/h2-11,23H,12-13H2,1H3

InChI Key

WEBIOEXTPTUPSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F

Origin of Product

United States

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